molecular formula C19H23N3OS2 B4727816 N-(3,4-dimethylphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

N-(3,4-dimethylphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No. B4727816
M. Wt: 373.5 g/mol
InChI Key: WOSUMWZEQCMRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide, also known as DMTBTH, is a hydrazinecarbothioamide derivative that has gained attention in scientific research for its potential therapeutic applications. DMTBTH is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 358.52 g/mol.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been found to reduce oxidative stress and improve antioxidant status in cells. In addition, this compound has been shown to modulate the activity of immune cells, such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethylphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is its relatively simple synthesis method, which makes it easily accessible for research purposes. This compound has also been found to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide. One potential avenue is to investigate its potential as an immunotherapeutic agent in cancer treatment. Another direction is to study its effects on other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for clinical applications.
In conclusion, this compound is a promising compound that has shown potential for therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties, as well as its effects on the immune system, make it a promising candidate for further research and development.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been found to have a significant effect on the immune system, making it a potential candidate for immunotherapy.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[[2-[(3-methylphenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS2/c1-13-5-4-6-16(9-13)11-25-12-18(23)21-22-19(24)20-17-8-7-14(2)15(3)10-17/h4-10H,11-12H2,1-3H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSUMWZEQCMRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCC(=O)NNC(=S)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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